2-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
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Description
2-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H14N2O3S2 and its molecular weight is 346.4g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Biological Activity
2-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide belongs to a class of compounds that have been synthesized and evaluated for their diverse biological activities. Benzothiazole derivatives, such as this compound, are known for their wide range of therapeutic properties. A study highlights the synthesis of substituted benzothiazoles, including structures similar to this compound, demonstrating anti-inflammatory and antibacterial activities. The process involves reacting substituted benzothiazolyl-2-amines with chloroacetyl chloride, followed by further reactions to yield compounds with potent biological activities (Hunasnalkar et al., 2010).
Photovoltaic and Non-linear Optical Applications
The photovoltaic efficiency and non-linear optical (NLO) activities of benzothiazole derivatives, including those structurally related to this compound, have been explored. These compounds exhibit promising light harvesting efficiency and significant free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Their NLO activities have been investigated, with some compounds showing considerable hyperpolarizability, indicating their potential in optical applications (Mary et al., 2020).
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-11-7-8-13-14(9-11)22-16(17-13)18-15(19)10-23(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXCUCMIKHISPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.